(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid
Description
Significance as a Protected Amino Acid Building Block in Peptide and Protein Synthesis
In the intricate process of peptide and protein synthesis, the precise assembly of amino acid residues in a predetermined sequence is paramount. Boc-Orn(Z)-OH serves as a crucial building block, particularly in solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com The protection of the amino groups is essential to prevent unwanted side reactions and polymerization during the coupling steps. biosynth.com The Boc group on the α-amino function acts as a temporary protecting group, which can be selectively removed to allow for the stepwise elongation of the peptide chain. mdpi.com
The use of ornithine derivatives like Boc-Orn(Z)-OH allows for the introduction of this non-canonical amino acid into peptide sequences, which can confer unique structural and functional properties to the resulting molecule. peptide.com Research has shown that the incorporation of ornithine can enhance the biological activity and stability of peptides, making them promising candidates for therapeutic applications. smolecule.com
Strategic Role of Orthogonal Dual Protection for Selective Chemical Transformations
The defining feature of Boc-Orn(Z)-OH is its orthogonal protection scheme. The Boc and Z groups are susceptible to different deprotection conditions, allowing for their selective removal at specific stages of a synthetic route. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid, TFA), while the Z group is typically removed by hydrogenolysis (e.g., using H2 gas with a palladium catalyst). biosynth.compeptide.com This orthogonality is of immense strategic importance.
This dual-protection strategy allows for selective chemical transformations at either the α-amino or the δ-amino group. For instance, after incorporating Boc-Orn(Z)-OH into a peptide chain via its carboxyl group, the Boc group can be removed to elongate the peptide backbone. Subsequently, the Z group on the ornithine side chain can be removed to allow for further modifications, such as branching, cyclization, or the attachment of other molecules like fatty acids, sugars, or labels. peptide.com This level of control is critical in the synthesis of complex molecular architectures, including branched and cyclic peptides. sigmaaldrich.com The compatibility of the Boc and Z groups with other protecting groups, such as Fmoc (9-fluorenylmethoxycarbonyl) and Alloc (allyloxycarbonyl), further expands the synthetic possibilities. luxembourg-bio.comiris-biotech.deiris-biotech.de
Versatility in the Introduction of the Ornithine Amino Acid Residue into Diverse Molecular Architectures
The utility of Boc-Orn(Z)-OH extends beyond the synthesis of linear peptides. Its unique structural features make it a versatile tool for introducing the ornithine residue into a wide array of molecular architectures. For example, it has been employed in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA with potential applications in medicine. smolecule.com
Furthermore, the selective deprotection of the side chain opens up avenues for creating complex, non-linear structures. Researchers have utilized Boc-Orn(Z)-OH and similar orthogonally protected ornithine derivatives in the synthesis of siderophores, which are iron-chelating compounds with important roles in microbial iron uptake. researchgate.net It has also been used in the development of unnatural amino acids that can induce specific secondary structures, such as β-sheets, in peptides. nih.gov The ability to selectively functionalize the ornithine side chain makes Boc-Orn(Z)-OH an invaluable precursor for constructing novel biomolecules and peptidomimetics with tailored properties for applications in drug development and bioconjugation. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-17(24)20-14(15(21)22)10-7-11-19-16(23)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYCZJUFHDLLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCNC(=O)OCC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2480-93-5 | |
| Record name | NSC333494 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=333494 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Synthesis Methodologies for Boc Orn Z Oh and Its Activated Derivatives
Protection Strategies for L-Ornithine and D-Ornithine
Ornithine, a diamino acid, possesses two primary amino groups: the α-amino group and the δ-amino group. Selective protection of these groups is paramount for controlled peptide synthesis.
Rational Design of Nα-Boc and Nδ-Z Protection for Differential Reactivity
The choice of the tert-butyloxycarbonyl (Boc) group for the α-amino group and the benzyloxycarbonyl (Z) group for the δ-amino group, or vice versa, is based on their distinct chemical properties and lability under different deprotection conditions. This differential protection, often referred to as orthogonal protection, allows for selective manipulation of the amino groups during peptide chain elongation. The Boc group is typically acid-labile, removed by reagents like trifluoroacetic acid (TFA), while the Z group is labile to catalytic hydrogenation. This orthogonality prevents unwanted side reactions and enables stepwise elongation of peptide chains. smolecule.comthieme-connect.dethieme-connect.depeptide.com
Methods for Selective Introduction of Benzyloxycarbonyl (Z) and tert-Butoxycarbonyl (Boc) Groups
The selective introduction of the Boc and Z protecting groups onto ornithine typically involves sequential reactions. For instance, the α-amino group can be protected with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions, followed by the protection of the δ-amino group with benzyl (B1604629) chloroformate (Cbz-Cl) or vice versa. The specific order and reaction conditions are optimized to favor regioselectivity. smolecule.comthieme-connect.de
For example, the synthesis of Nα-Boc-Nδ-Z-L-ornithine often begins with L-ornithine. The α-amino group is protected using Boc₂O, usually in the presence of a base like sodium carbonate or triethylamine (B128534) in a suitable solvent such as DMF or DCM. Subsequently, the δ-amino group is protected with benzyl chloroformate under similar basic conditions. smolecule.com
Solution-Phase Synthetic Approaches
Solution-phase synthesis offers flexibility in handling and purification, making it suitable for preparing protected amino acids and their derivatives.
Direct Synthesis and Isolation of Boc-Orn(Z)-OH
The direct synthesis of Boc-Orn(Z)-OH typically involves the sequential protection of ornithine. Starting with L-ornithine, the α-amino group is protected with the Boc group, and the δ-amino group is protected with the Z group. The reaction conditions are carefully controlled to ensure high yields and purity of the final product. For example, Boc-Orn(Z)-OH has been synthesized and isolated through established protection protocols. rsc.orggreyhoundchrom.com
Preparation of Activated Esters (e.g., Boc-Orn(Z)-ONSu, Z-Orn(Boc)-ONp) for Peptide Coupling
Activated esters are crucial intermediates that facilitate the formation of peptide bonds by increasing the electrophilicity of the carboxyl group. Common activated esters derived from Boc-Orn(Z)-OH include the N-hydroxysuccinimide (ONSu) ester. These are typically prepared by reacting the protected amino acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC). chemicalbook.comrsc.orggoogle.com
For instance, Boc-Orn(Z)-ONSu can be synthesized by reacting Boc-Orn(Z)-OH with N-hydroxysuccinimide and DCC in ethyl acetate. The reaction proceeds at room temperature, and the resulting N-hydroxysuccinimide ester is often used without further purification due to its reactivity. chemicalbook.com Similarly, Z-Orn(Boc)-ONp (p-nitrophenyl ester) is prepared by reacting the protected ornithine derivative with p-nitrophenyl chloroformate. smolecule.com
Coupling Reagents and Conditions in Fragment Condensation (e.g., Isobutylchloroformate (IBCF), NMM, HATU, HOAt, HBTU, Triethylamine)
Fragment condensation, a strategy in peptide synthesis, involves coupling larger peptide fragments. This process relies on efficient coupling reagents that activate the carboxyl group of one fragment to react with the amino group of another, while minimizing racemization.
Commonly used coupling reagents and additives include:
These reagents and conditions are vital for the successful assembly of peptides, particularly when incorporating protected amino acids like Boc-Orn(Z)-OH. rsc.orgbachem.comsigmaaldrich.comnih.govtandfonline.commdpi.com
Compound List
Strategies for Minimizing Racemization during Coupling Steps
Racemization, the loss of stereochemical integrity at the alpha-carbon of an amino acid during activation and coupling, is a significant challenge in peptide synthesis. To mitigate this, various strategies are employed when incorporating Boc-Orn(Z)-OH. The choice of coupling reagent plays a pivotal role; carbodiimides like DCC (dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide) are commonly used but often require additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization bachem.comiris-biotech.deresearchgate.net. Uronium and phosphonium (B103445) salts (e.g., HATU, PyBOP) are also known for their high coupling efficiency and reduced risk of racemization jpt.com. Ynamide coupling reagents have demonstrated remarkable superiority in preventing racemization/epimerization during activation and aminolysis of α-chiral carboxylic acids acs.org. Furthermore, employing base-free conditions or weaker bases like sym.-collidine instead of stronger bases like DIPEA or NMM can further minimize racemization bachem.com. The presence of urethane (B1682113) protecting groups like Boc and Z on amino acids generally helps retain their optical purity upon activation bachem.com.
Convergent Synthesis Approaches for Complex Peptides utilizing Boc-Orn(Z)-OH Fragments
Boc-Orn(Z)-OH is instrumental in convergent peptide synthesis, a strategy where smaller peptide fragments are synthesized independently and then coupled together to form larger, more complex peptides. This approach offers advantages in terms of efficiency and purification for lengthy sequences. Boc-Orn(Z)-OH can be incorporated into these fragments, with its protecting groups allowing for selective deprotection and coupling at specific stages. The Z group on the side chain, for instance, can be removed under hydrogenolysis conditions, while the Boc group on the alpha-amino terminus can be removed under acidic conditions, enabling orthogonal deprotection strategies essential for fragment condensation peptide.comub.edu. This allows for the controlled assembly of complex structures, including cyclic peptides and those with modified side chains.
Solid-Phase Synthesis (SPS) Compatibility
Boc-Orn(Z)-OH is highly compatible with solid-phase peptide synthesis (SPPS), a cornerstone technique for efficient peptide production.
Integration of Boc-Orn(Z)-OH in Boc-Based Solid-Phase Peptide Synthesis Protocols
In Boc-based SPPS, Boc-Orn(Z)-OH is routinely used as a building block. The Boc group on the alpha-amino terminus is stable to the conditions used for coupling but is readily removed by treatment with trifluoroacetic acid (TFA) during the deprotection steps between amino acid additions peptide.comsigmaaldrich.comsigmaaldrich.com. The Z group on the ornithine side chain is typically removed during the final cleavage of the peptide from the resin, often using strong acids like anhydrous HF or TFA, or via hydrogenolysis peptide.comsigmaaldrich.com. Its use in Boc-based SPPS protocols is well-established and documented for the introduction of ornithine residues into peptide chains sigmaaldrich.comsigmaaldrich.comscientificlabs.co.uksigmaaldrich.compeptide.com.
Use of Nδ-Boc-Ornithine on Polymeric Supports (e.g., Wang Resin) for Derivative Synthesis
While the primary focus is on Boc-Orn(Z)-OH, related ornithine derivatives are also utilized on polymeric supports. For instance, Nα-Fmoc-Nδ-Boc-Ornithine has been coupled to Wang resin for peptide synthesis marquette.eduiris-biotech.deresearchgate.netnih.gov. Wang resin is a standard support for synthesizing peptide acids using Fmoc chemistry, where the amino acid is attached via its carboxyl group iris-biotech.derapp-polymere.com. The Nδ-Boc protection in such derivatives serves a similar purpose to the Nδ-Z protection in Boc-Orn(Z)-OH, offering orthogonal protection strategies. However, the prompt specifically requests focus on Boc-Orn(Z)-OH, which features the Z group on the delta-amino position.
Stereoselective Synthesis of Enantiomerically Pure Ornithine Derivatives
The synthesis of enantiomerically pure ornithine derivatives is critical for producing peptides with defined biological activity.
Synthesis of Specific Diastereoisomers and Enantiomers from Boc-Orn(Z)-OH
Boc-Orn(Z)-OH itself is typically available in enantiomerically pure L-form. When used in peptide synthesis, maintaining the stereochemical integrity of this chiral building block is paramount. Strategies to prevent racemization during coupling steps, as discussed in section 2.2.4, are directly applicable here to ensure the synthesis of enantiomerically pure peptides. Furthermore, Boc-Orn(Z)-OH can serve as a starting material or intermediate in the stereoselective synthesis of more complex ornithine derivatives. For example, studies have explored the conversion of ornithine derivatives into specific heterocyclic structures, where stereochemical control is maintained throughout the synthetic route csic.esresearchgate.netacs.orgcsic.esiitk.ac.in. The Z group can also be selectively removed or modified to yield different enantiomerically pure ornithine derivatives for specialized applications.
Applications of Boc Orn Z Oh in Complex Molecular Architectures
Advanced Peptide and Peptidomimetic Synthesis
The strategic use of Boc-Orn(Z)-OH has enabled the construction of a diverse array of peptidic and peptidomimetic structures with tailored properties and functions.
Incorporation into Linear and Cyclic Peptide Sequences
Boc-Orn(Z)-OH is a standard reagent for introducing ornithine residues into peptide chains using Boc solid-phase peptide synthesis (SPPS). sigmaaldrich.comsigmaaldrich.com The differential stability of the Boc and Z protecting groups is crucial for creating complex peptide architectures. The Boc group can be removed with acids like trifluoroacetic acid (TFA), leaving the Z group intact for later, specific removal, often through catalytic hydrogenation. peptide.com This orthogonality is essential for synthesizing peptides with modified side chains or for on-resin cyclization.
In the realm of cyclic peptides, which often exhibit enhanced stability and bioactivity, derivatives of Boc-Orn(Z)-OH play a significant role. For instance, Boc-Orn(Fmoc)-OH, a related derivative, is utilized in the synthesis of macrocyclic β-sheet peptides. nih.gov The synthesis involves loading the amino acid onto a resin, assembling the linear peptide, cleaving it from the support, and then performing a solution-phase cyclization. nih.gov This strategy has been employed to create macrocyclic peptides that can mimic protein quaternary structures. nih.gov Furthermore, δ-linked ornithine turns are used to constrain peptide fragments into specific conformations, such as β-hairpins, which are important in studying protein aggregation phenomena like those associated with amyloid oligomers. nih.gov
Design and Synthesis of β-Peptides and α/β-Mixed Peptidic Systems
The incorporation of β-amino acids into peptide backbones can induce stable secondary structures and confer resistance to proteolytic degradation. Boc-Orn(Z)-OH has been utilized in the solution-phase synthesis of amphiphilic peptides composed of β-alanine and ornithine. researchgate.netresearchgate.net In one study, Boc-Orn(Z)-OH was coupled with H-βAla-OEt·HCl to yield Boc-Orn(Z)-βAla-OEt. researchgate.net This initial building block was then further elongated to create various α/β-mixed peptidic systems. researchgate.net The synthesis of these peptides often involves standard coupling reagents like isobutylchloroformate (IBCF) and N-methylmorpholine (NMM). researchgate.net The resulting peptides can self-assemble into nanostructures, which have potential applications in drug delivery. researchgate.net
Construction of Branched Peptides and Dendrimers
Branched peptides and dendrimers are complex, highly branched macromolecules with a wide range of applications, including in the development of vaccines and drug delivery systems. The orthogonal protection of ornithine derivatives is key to their synthesis. While Fmoc-Orn(Boc)-OH is commonly used in Fmoc-based strategies for creating branched structures, the principles of orthogonal protection are the same. mdpi.commdpi.com For instance, in the synthesis of branched peptides, an ornithine derivative can be used as a branching point, allowing for the simultaneous or sequential growth of multiple peptide chains from its α- and δ-amino groups. mdpi.combiotage.com
Ornithine-based dendrimers have been synthesized using a divergent approach starting from a core molecule. nih.govunina.it For example, Boc-protected ornithine can be coupled to a diamine core, followed by deprotection of the Boc groups and subsequent coupling of more Boc-protected ornithine units to build up the dendritic structure generation by generation. unina.it This iterative process allows for the precise control over the size and surface functionality of the resulting dendrimer. nih.govunina.it
Synthesis of Peptide Nucleic Acids (PNAs)
Peptide nucleic acids (PNAs) are synthetic mimics of DNA and RNA with a pseudopeptide backbone. rsc.orgresearchgate.net They exhibit strong and specific binding to their natural counterparts, making them promising candidates for therapeutic and diagnostic applications. biosearchtech.com The synthesis of PNAs is often carried out using solid-phase methods similar to peptide synthesis. rsc.org Boc-protected monomers, including those derived from ornithine, are used in these synthetic strategies. biosearchtech.comsmolecule.com The Boc/Z protection scheme is one of the established methods for PNA synthesis, offering an alternative to the more common Fmoc/Bhoc chemistry. biosearchtech.com Because PNAs have a peptide-like structure, their synthesis can be integrated with peptide synthesis to create PNA-peptide conjugates, which can have enhanced cellular uptake and other desirable properties. nih.gov
Synthesis of Non-Peptidic Organic Scaffolds and Heterocyclic Compounds
Beyond its use in peptide chemistry, Boc-Orn(Z)-OH serves as a versatile starting material for the synthesis of various non-peptidic scaffolds, particularly heterocyclic compounds with defined stereochemistry.
Elaboration into 3-Oxoindolizidine Derivatives
A significant application of Boc-Orn(Z)-OH is in the synthesis of 3-oxoindolizidine derivatives. csic.esresearchgate.netucm.es These bicyclic lactams are conformationally constrained dipeptide mimetics that can be incorporated into peptides to study structure-activity relationships. The synthesis involves a reaction sequence that converts Boc-L- or Boc-D-Orn(Z)-OH into the target 8-amino-3-oxoindolizidine-2-carboxylate derivatives. csic.esresearchgate.net A key step in this process is an intramolecular reductive amination of a 4-keto diester derived from the ornithine starting material. csic.es This transformation, which involves hydrogenation, leads to the formation of the indolizidine ring. csic.esucm.es It has been noted that this step can be temperature-dependent and may lead to partial racemization. csic.es The resulting 3-oxoindolizidine scaffolds have been used as conformational constraints in neurotensin (B549771) analogues. researchgate.net
Formation of Lactam Rings from Ornithine Derivatives
The intrinsic chemical functionalities of ornithine derivatives, such as Boc-Orn(Z)-OH, make them ideal precursors for the synthesis of various lactam-containing structures, including 2-oxoazepanes and β-lactams.
Research has demonstrated the conversion of ornithine-derived β-lactams into quaternary α,α-2-oxoazepane α-amino acids. acs.org This transformation is achieved through a palladium-carbon catalyzed hydrogenolysis of an Orn(Z)-derived 2-azetidinone. The key step in this process is the intramolecular opening of the 1-Boc-β-lactam, which is triggered by a 7-exo-trig ring closure originating from the amino group of the ornithine side chain. This rearrangement from a four-membered β-lactam to a seven-membered lactam ring is a notable example of the utility of ornithine derivatives in constructing larger ring systems. acs.orgresearchgate.net The synthetic route has been successfully applied to the stereoselective preparation of enantiomerically pure 4-amino-3-methyl-2-oxoazepane-4-carboxylate derivatives. acs.org
A suitably protected Orn-derived (3S,4S)-β-lactam serves as a common intermediate in the synthesis of both (3S,4S)-2-oxoazepane α,α- and (2S,3S)-2-oxopiperidine-β2,3,3-amino acid derivatives. researchgate.net The strategic use of protecting groups, such as the p-methoxyphenyl group on the 2-azetidinone, is crucial for achieving high stereochemical control in the synthesis of these heterocyclic amino acids. researchgate.net The selective formation of either a seven- or six-membered ring is dictated by the sequence of deprotection and activation steps, followed by inter- or intramolecular β-lactam ring opening. researchgate.net
Synthesis of Monofluoroalkene-based Dipeptide Isosteres
Boc-Orn(Z)-OH and related protected amino acids are instrumental in the synthesis of dipeptide isosteres where the amide bond is replaced by a monofluoroalkene. These isosteres are of significant interest in medicinal chemistry as they can mimic the geometry of the peptide bond while offering altered metabolic stability and conformational properties.
One synthetic strategy involves the use of a Horner-Wadsworth-Emmons (HWE) olefination to introduce the monofluoroalkene unit. For instance, the synthesis of Cbz-Gly-ψ[(Z)-CF=CH]-Gly has been achieved using this method. beilstein-journals.org Another approach is the Julia-Kocienski olefination, which has been employed for the synthesis of Phth-Gly-ψ[CF=CH]-Gly. beilstein-journals.org
More complex isosteres, such as Boc-Nva-ψ[(Z)-CF=CH]-Gly, have been synthesized via a defluorinative allylic alkylation of a terminal 3,3-difluoropropene with triethylaluminium, which selectively yields the (Z)-monofluoroalkene. beilstein-journals.org Subsequent transformations, including a acs.orgacs.org-sigmatropic rearrangement and functional group manipulations, lead to the final dipeptide isostere. beilstein-journals.org
| Dipeptide Isostere | Key Synthetic Method | Reference |
|---|---|---|
| Cbz-Gly-ψ[(Z)-CF=CH]-Gly | Horner-Wadsworth-Emmons Olefination | beilstein-journals.org |
| Phth-Gly-ψ[CF=CH]-Gly | Julia-Kocienski Olefination | beilstein-journals.org |
| Boc-Nva-ψ[(Z)-CF=CH]-Gly | Defluorinative Allylic Alkylation | beilstein-journals.org |
Development of Specialized Conjugates
The reactivity of the functional groups in Boc-Orn(Z)-OH allows for its conjugation to other molecular scaffolds, leading to the development of specialized molecules with unique properties and applications.
Synthesis of Ornithine-Porphyrin Conjugates for Research Applications
A notable application of ornithine derivatives is in the synthesis of porphyrin conjugates. These conjugates are of interest for their potential use in photodynamic antimicrobial chemotherapy (PACT). frontiersin.org The synthesis involves the condensation of a porphyrin core, such as 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, with a protected ornithine derivative. frontiersin.orgresearchgate.net
Mechanistic and Conformational Studies on Boc Orn Z Oh Derived Systems
Investigation of Reaction Mechanisms
The chemical transformations involving Boc-Orn(Z)-OH and its derivatives are often complex, requiring detailed mechanistic studies to understand stereochemical outcomes and reaction pathways.
Stereochemical and Mechanistic Studies of Intramolecular Cyclization Pathways
Intramolecular cyclization is a key process in the synthesis of cyclic peptides and peptidomimetics, often conferring enhanced stability and specific biological activities. Studies involving ornithine derivatives, which can serve as precursors to systems incorporating Boc-Orn(Z)-OH, have shed light on these pathways. For instance, the rearrangement from four- to seven-membered lactam rings has been observed, driven by the intramolecular opening of a β-lactam intermediate. This process is initiated by a 7-exotrig ring closure, typically involving the amino group of the ornithine side chain csic.esresearchgate.net. Such mechanisms are critical for constructing complex heterocyclic structures and macrocyclic peptides. In the context of peptide synthesis, the cyclization of linear pentapeptides containing ornithine residues has also been investigated, with specific sequences influencing whether a cyclic monomer or dimer is predominantly formed oup.com. These studies highlight the importance of sequence and protecting group strategy in controlling intramolecular cyclization outcomes.
Role of Imine–Enamine Intermediates in Stereoselective Product Formation
Imine and enamine intermediates play pivotal roles in various organic transformations, including those relevant to amino acid chemistry and peptide synthesis, often dictating stereoselectivity libretexts.org. In the context of amino acid synthesis, such as the Strecker synthesis, the formation and subsequent reactions of imine or enamine intermediates are crucial for controlling the stereochemical outcome of product formation csic.es. While direct studies detailing the role of imine-enamine intermediates specifically with Boc-Orn(Z)-OH are not extensively documented in the provided literature, the general principles apply to related synthetic procedures. The mechanism typically involves the nucleophilic addition of an amine to a carbonyl group, followed by proton transfers and elimination of water to form an iminium ion, which can then be deprotonated to yield the imine libretexts.org. Enamine formation involves a similar process but with the removal of a hydrogen from an adjacent carbon, leading to a C=C double bond libretexts.org. The stereochemical control exerted by these intermediates is often influenced by factors such as the catalyst used, reaction conditions, and the inherent chirality of the reactants csic.es.
Table 1: General Mechanism of Imine Formation
| Step | Description | Key Intermediates/Reactions |
| 1 | Nucleophilic addition of a primary amine to a carbonyl group. | Formation of a tetrahedral intermediate (carbinolamine). |
| 2 | Proton transfer. | Neutralization of the intermediate. |
| 3 | Protonation of the hydroxyl group on the carbinolamine. | Activation of the hydroxyl group as a leaving group. |
| 4 | Elimination of water. | Formation of an iminium ion. |
| 5 | Deprotonation of the nitrogen atom. | Formation of the final imine product (C=N). |
Deuterium (B1214612) Labelling Experiments for Elucidating Reaction Pathways
Deuterium labeling is a powerful spectroscopic technique used to trace the fate of specific atoms during a chemical reaction, thereby elucidating reaction mechanisms and pathways nih.gov. By substituting hydrogen atoms with deuterium (²H), researchers can monitor the incorporation or removal of these isotopes using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. For example, deuterium-labeling studies have been employed to understand the origin of transferred methyl groups in enzymatic reactions and to investigate the mechanistic pathways of various transformations, such as those involving polar mechanisms nih.gov. While specific deuterium labeling experiments directly involving Boc-Orn(Z)-OH for pathway elucidation are not detailed in the provided snippets, this methodology is a standard approach in organic chemistry and biochemistry to gain insights into reaction kinetics, intermediate formation, and bond-breaking/bond-forming events.
Conformational Analysis of Derived Peptides and Mimics
The incorporation of Boc-Orn(Z)-OH into peptide sequences allows for the creation of novel structures with potentially unique conformational properties, which are crucial for their biological function and material applications. Spectroscopic techniques such as Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are instrumental in characterizing these conformations.
Application of Circular Dichroism (CD) Spectroscopy for Secondary Structure Elucidation
Table 2: CD Spectral Signatures of Peptide Secondary Structures
| Secondary Structure | Characteristic CD Bands (nm) | Notes |
| α-Helix | Negative bands at ~208, ~222; Positive band at ~195 | Indicates a helical conformation. |
| β-Sheet | Negative bands at ~215-218; Positive band at ~195-200 | Characteristic of antiparallel or parallel β-sheet structures. |
| β-Turn | Negative band at ~195-200; Positive band at ~210-220 (Type I/II) | Can exhibit varied patterns depending on the specific turn type. |
| Random Coil | Broad, weak bands, often near zero ellipticity | Indicates a lack of defined secondary structure. |
Use of Fourier Transform Infrared (FTIR) Spectroscopy for Conformational Insight
Fourier Transform Infrared (FTIR) spectroscopy provides complementary information about peptide conformation by analyzing vibrational modes of the peptide backbone and side chains subr.edu. Key absorption bands, particularly the Amide I (around 1600-1700 cm⁻¹) and Amide II (around 1500-1600 cm⁻¹) bands, are sensitive to the secondary structure of peptides subr.edu. For example, the Amide I band typically appears around 1650 cm⁻¹ for β-sheets and around 1650 cm⁻¹ for α-helices, with variations indicating different structural arrangements subr.edu. FTIR has been employed alongside CD spectroscopy to gain a comprehensive understanding of the conformational states of peptides derived from Boc-Orn(Z)-OH and related building blocks researchgate.netresearchgate.net. This technique is advantageous as it can be applied to samples in various environments, including solid states and solutions, making it valuable for characterizing both isolated peptides and self-assembled structures.
Table 3: Characteristic FTIR Bands for Peptide Secondary Structures
| Band | Approximate Wavenumber (cm⁻¹) | Assignment | Typical Structure Correlation |
| Amide I | 1600–1700 | C=O stretching vibration | β-Sheet: ~1620-1630 cm⁻¹; α-Helix: ~1650 cm⁻¹; Random coil: ~1640-1650 cm⁻¹ |
| Amide II | 1500–1600 | N-H bending and C-N stretching | β-Sheet: ~1550 cm⁻¹; α-Helix: ~1550 cm⁻¹; Random coil: ~1550 cm⁻¹ (less distinct for structure) |
| Amide III | 1200–1300 | N-H bending and C-N stretching | Can provide additional structural information, often weaker and more complex to interpret. |
Compound Name Table
| Common Name | Chemical Name | CAS Number |
| Boc-Orn(Z)-OH | N-α-tert-butyloxycarbonyl-N-δ-benzyloxycarbonyl-L-ornithine | 2480-93-5 |
Advanced Analytical and Computational Methodologies in Research
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure and confirming the identity of Boc-Orn(Z)-OH.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the structural identity of Boc-Orn(Z)-OH. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom within the molecule.
¹H NMR Spectroscopy: This technique reveals the number, type, and connectivity of hydrogen atoms. For Boc-Orn(Z)-OH, characteristic signals would be expected from the tert-butoxycarbonyl (Boc) group's nine equivalent protons, typically appearing as a singlet around δ 1.4-1.5 ppm. The benzyloxycarbonyl (Z) group's methylene (B1212753) protons and aromatic protons would also yield distinct signals. The alpha-proton of ornithine, the beta, gamma, and delta methylene protons, and the carboxylic acid proton would exhibit specific chemical shifts and splitting patterns, allowing for the confirmation of the L-ornithine backbone and the presence and position of the protecting groups researchgate.netbiorxiv.orgresearchgate.net.
Mass Spectrometry (MS) is crucial for determining the molecular weight and verifying the identity of Boc-Orn(Z)-OH.
Electrospray Ionization Mass Spectrometry (ESI MS): ESI-MS is commonly used for analyzing polar and thermally labile compounds like protected amino acids. It typically generates ions such as the protonated molecule ([M+H]⁺) or the sodiated molecule ([M+Na]⁺) researchgate.netulaval.caresearchgate.net. For Boc-Orn(Z)-OH (Molecular Weight: 366.41), ESI-MS would confirm the presence of ions corresponding to these masses, thereby verifying its molecular weight. Predicted masses for common adducts include [M+H]⁺ at m/z 367.186, [M+Na]⁺ at m/z 389.168, and [M]⁻ at m/z 366.179 uni.lu.
Low-Resolution Mass Spectrometry (LRMS): LRMS provides the nominal mass of the compound, which can be useful for initial identification chromatographyonline.comresearchgate.net. While less precise than High-Resolution Mass Spectrometry (HRMS), it offers a rapid assessment of the molecular ion.
Table 1: Predicted Mass Spectrometry Data for Boc-Orn(Z)-OH
| Ion Adduct | Predicted m/z |
| [M+H]⁺ | 367.186 |
| [M+Na]⁺ | 389.168 |
| [M]⁻ | 366.179 |
Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR) for Structural Confirmation
Chromatographic and Other Analytical Methods
Chromatographic techniques are vital for assessing the purity of Boc-Orn(Z)-OH and monitoring its presence and transformation during synthetic processes.
High-Performance Liquid Chromatography (HPLC) is a standard method for determining the purity of Boc-Orn(Z)-OH and for monitoring reaction progress. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase.
Purity Assessment: Commercial samples of Boc-Orn(Z)-OH are routinely reported to have purities of ≥98.0% as determined by HPLC watanabechem.co.jpmedchemexpress.eumyskinrecipes.comsigmaaldrich.comruifuchemical.com. This high purity is essential for its use in sensitive peptide synthesis protocols, where impurities could lead to side reactions and the formation of undesired byproducts.
Reaction Monitoring: During the synthesis or modification of Boc-Orn(Z)-OH, HPLC can be used to track the consumption of starting materials and the formation of products, providing quantitative data on reaction kinetics and completion researchgate.netrsc.org.
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for qualitative assessment of reaction progress and purity.
Reaction Monitoring: TLC allows researchers to quickly visualize the presence of starting materials, intermediates, and products by observing distinct spots after separation on a thin layer of adsorbent material (e.g., silica (B1680970) gel) and visualization with appropriate stains. This is commonly used to determine when a reaction involving Boc-Orn(Z)-OH has reached completion biorxiv.orgthieme-connect.com.
Purity Check: Similar to HPLC, TLC is also used to provide an indication of purity, with many suppliers specifying purity levels of ≥98.0% (TLC) for Boc-Orn(Z)-OH ruifuchemical.comsigmaaldrich.comsigmaaldrich.comscientificlabs.co.uk.
Amino Acid Analysis (AAA) is a technique used to determine the amino acid composition of a peptide or protein, typically after complete hydrolysis. While Boc-Orn(Z)-OH is a single protected amino acid, AAA principles are relevant for its characterization and for verifying the ornithine content in more complex molecules derived from it.
Quantification: After appropriate deprotection (e.g., acid hydrolysis to remove Boc and Z groups), AAA can quantify the amount of ornithine present. This is particularly useful when Boc-Orn(Z)-OH is incorporated into larger peptide structures, allowing for verification of the correct incorporation and stoichiometry of the ornithine residue researchgate.net. The analysis typically involves hydrolyzing the sample and then separating and quantifying the resulting amino acids using techniques like ion-exchange chromatography or HPLC with derivatization.
Q & A
Q. What are the standard protocols for synthesizing Boc-Orn(Z)-OH, and how do reaction conditions influence yield?
Boc-Orn(Z)-OH is synthesized through multi-step protection strategies. For example, in peptide coupling, Boc-Orn(Z)-OH reacts with activating agents like PyBOP or EDC/HOBt in anhydrous solvents (e.g., DCM or DMF) under inert conditions. Critical parameters include temperature control (0–25°C), stoichiometric ratios of coupling agents (1.2–1.5 equivalents), and reaction time (2–24 hours) to minimize side reactions like premature deprotection .
Q. How should Boc-Orn(Z)-OH be stored to maintain stability, and what solvents are optimal for preparing stock solutions?
Store at -20°C in a desiccator to prevent moisture-induced degradation. For stock solutions, use DMSO due to its high solubility (up to 10 mM) and inertness. Avoid aqueous buffers unless immediately used, as hydrolysis of the Boc/Z groups may occur .
Q. What analytical methods are recommended for characterizing Boc-Orn(Z)-OH purity and structural integrity?
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>98%).
- NMR : Confirm identity via characteristic peaks (e.g., Boc tert-butyl group at ~1.4 ppm, Z-group aromatic protons at ~7.3 ppm).
- Mass Spectrometry : Verify molecular weight (366.40 g/mol) using ESI or MALDI-TOF .
Q. How does Boc-Orn(Z)-OH integrate into solid-phase peptide synthesis (SPPS) workflows?
It serves as a protected ornithine derivative, enabling selective deprotection (e.g., Boc with TFA, Z with HBr/AcOH) during chain elongation. Optimize coupling efficiency by pre-activating the carboxyl group with DIPEA and monitoring via Kaiser test .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported coupling efficiencies of Boc-Orn(Z)-OH across different solvent systems?
Discrepancies often arise from solvent polarity (e.g., DCM vs. DMF) and activating agents. Design a controlled study:
- Compare PyBOP/HOBt in DMF vs. EDC/HCl in DCM.
- Monitor reaction progress via LC-MS at intervals (1, 6, 12 hours).
- Quantify yields and byproducts (e.g., dipeptide vs. diketopiperazine) to identify optimal conditions .
Q. What strategies mitigate side reactions during Boc-Orn(Z)-OH incorporation into sterically hindered peptide sequences?
- Use ultrasonic agitation to improve solubility and reduce aggregation.
- Employ double coupling (repeat activation step) or switch to stronger activators (e.g., HATU).
- Introduce pseudo-proline dipeptides to reduce steric strain .
Q. How can NMR spectral anomalies (e.g., unexpected splitting) in Boc-Orn(Z)-OH derivatives be systematically investigated?
Q. What are the implications of Boc-Orn(Z)-OH’s solubility profile (e.g., DMSO vs. aqueous buffers) for in vitro biological assays?
DMSO stocks must be diluted below 0.1% to avoid cellular toxicity. For aqueous compatibility, pre-dissolve in DMSO and titrate into PBS (pH 7.4) while monitoring precipitation via dynamic light scattering (DLS) .
Methodological Tables
Key Considerations for Experimental Design
- Reproducibility : Document solvent batch, humidity, and activation time to address variability .
- Ethical Compliance : For in vivo studies, ensure Boc-Orn(Z)-OH formulations comply with institutional safety protocols (e.g., cytotoxicity screening) .
- Data Contradictions : Use systematic reviews (e.g., PRISMA guidelines) to contextualize conflicting synthesis yields or stability data .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
